1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea” is a highly selective sigma-2 receptor ligand . Sigma-2 receptors have been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-cyanomethyl-6,7-dimethoxydihydroisoquinoline with acrylonitrile, leading to the formation of 1,2-fused iminopyridinoisoquinoline . This product is easily hydrolysable to a pyridine derivative and readily reacts by the amidine group with aroyl chlorides and arylsulfonyl chlorides .
Aplicaciones Científicas De Investigación
Cyclization and Biological Activity
- Cyclization Methods : Research has explored cyclization methods of o-acylphenylacetic acids to yield 1-aryl-3-hydroxyisoquinolines, demonstrating the chemical versatility and potential for generating bioactive compounds. The lactim-lactam tautomerism of these isoquinolines was analyzed, showing their chemical stability and reactivity, which could be foundational for developing new therapeutic agents (Nowicki & Fabrycy, 1976).
Isoquinoline Derivatives as Receptor Antagonists
- Adenosine A(3) Receptor Antagonists : Isoquinoline and quinazoline urea derivatives have been identified as antagonists for human adenosine A(3) receptors, highlighting their potential in therapeutic applications targeting these receptors. This includes the synthesis and evaluation of N-phenyl-N'-quinazolin-4-ylurea derivatives and their structure-affinity relationships, which could be crucial for developing drugs targeting neurological disorders or cancer (Muijlwijk-Koezen et al., 2000).
Antiproliferative and Antimicrobial Activity
- Primaquine Derivatives : Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for antiproliferative and antimicrobial activities. These compounds exhibit significant activity against various cancer cell lines and microbial strains, suggesting their potential in cancer therapy and infection control (Perković et al., 2016).
Enzyme Inhibition and DNA Binding
- Enzyme Inhibition : Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been investigated as novel acetylcholinesterase inhibitors. By optimizing spacer length and testing compounds with greater conformational flexibility, these studies aim to develop more effective treatments for diseases like Alzheimer's by inhibiting enzymes involved in neurotransmitter breakdown (Vidaluc et al., 1995).
Synthesis of Complex Structures
- Synthetic Methodology : New methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids, have been reported. These methods involve steps like regiospecific conversion of ester functionalities and cyclization processes, which are crucial for synthesizing complex natural products and potential pharmaceuticals (Mujde et al., 2011).
Direcciones Futuras
The compound shows promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . These data suggest that it is a suitable lead candidate for further evaluation . More research is needed to fully understand its potential therapeutic applications, particularly in the treatment of neuropathic pain.
Propiedades
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c1-4-34-22-11-9-21(10-12-22)30-27(31)29-20-7-5-18(6-8-20)15-24-23-17-26(33-3)25(32-2)16-19(23)13-14-28-24/h5-12,16-17H,4,13-15H2,1-3H3,(H2,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQYQGCZHGTHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.